N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride is a chemical compound with the molecular formula C16H17N·HCl It is a derivative of 1,2,3,4-tetrahydronaphthalene, where the amine group is substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of N-phenyl-1,2,3,4-tetrahydronaphthalen-2-nitroamine using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of 1-tetralone with aniline in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogenation and efficient catalysts ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or quinone derivatives.
Reduction: It can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of amine or hydrocarbon derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride involves the inhibition of neurotransmitter reuptake. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. This compound may also act on dopamine pathways, similar to other stimulant drugs .
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin:
Sertraline Hydrochloride: A selective serotonin reuptake inhibitor (SSRI) with a similar tetrahydronaphthalene structure.
Uniqueness
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride is unique due to its specific substitution pattern and its potential dual action on serotonin and norepinephrine reuptake inhibition. This dual action distinguishes it from other compounds that may only target one neurotransmitter system.
Properties
CAS No. |
52802-21-8 |
---|---|
Molecular Formula |
C16H18ClN |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16;/h1-9,16-17H,10-12H2;1H |
InChI Key |
XCIDIDZBKXWHLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.